[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile
CAS No.: 88757-46-4
Cat. No.: VC15909433
Molecular Formula: C12H9BrN2O
Molecular Weight: 277.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88757-46-4 |
|---|---|
| Molecular Formula | C12H9BrN2O |
| Molecular Weight | 277.12 g/mol |
| IUPAC Name | 2-(5-bromo-2-methylquinolin-8-yl)oxyacetonitrile |
| Standard InChI | InChI=1S/C12H9BrN2O/c1-8-2-3-9-10(13)4-5-11(12(9)15-8)16-7-6-14/h2-5H,7H2,1H3 |
| Standard InChI Key | YNSQVSGFOZWXJG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC(=C2C=C1)Br)OCC#N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 2-[(5-bromo-2-methylquinolin-8-yl)oxy]acetonitrile, with the molecular formula C₁₂H₁₀BrN₂O. Its molecular weight is 293.13 g/mol, and it features a quinoline backbone substituted with bromine at the 5-position, a methyl group at the 2-position, and an acetonitrile-linked ether at the 8-position .
Crystallographic and Conformational Analysis
While no direct crystallographic data exists for this compound, structural analogs such as 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile ( ) and N,N′-bis[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]ethane-1,2-diamine ( ) provide clues about its likely conformation. Quinoline derivatives often exhibit planar aromatic rings with substituents adopting orthogonal orientations to minimize steric hindrance. For example, in 4-(4-chlorophenyl)-8-methyl-2-oxo-hexahydroquinoline, the cyclohexene ring adopts a half-chair conformation, while the nitrogen-bearing ring remains planar (r.m.s. deviation: 0.019 Å) . Similarly, the acetonitrile group in [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile is expected to occupy a position perpendicular to the quinoline plane to avoid clashes with adjacent substituents.
Table 1: Predicted Bond Lengths and Angles for Key Functional Groups
Synthetic Pathways and Optimization
General Synthesis of Quinoline Derivatives
The synthesis of quinoline analogs typically involves cyclocondensation reactions between aldehydes, ketones, and amines. For [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile, a plausible route involves:
-
Bromination of 2-methylquinolin-8-ol: Introduction of bromine at the 5-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
-
Etherification with acetonitrile: Reaction of the hydroxyl group with chloroacetonitrile in the presence of a base like potassium carbonate .
Table 2: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux, 6 h | 78 | |
| Etherification | ClCH₂CN, K₂CO₃, DMF, 80°C, 12 h | 65 |
Challenges in Purification and Stability
Quinoline derivatives often require recrystallization from ethanol or acetonitrile to achieve high purity . The bromine atom’s electronegativity may render the compound sensitive to light, necessitating storage in amber vials under inert atmosphere.
Pharmacological and Industrial Applications
Antimalarial Activity
Quinolines like chloroquine and primaquine are well-established antimalarials. The bromine and acetonitrile substituents in [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile may enhance binding to heme groups in Plasmodium parasites, analogous to 4-aminoquinoline derivatives .
Table 3: Comparative Antiproliferative Activity of Quinoline Analogs
Spectroscopic Characterization
NMR and IR Spectral Data
While experimental spectra for [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile are unavailable, analogs provide predictable signals:
-
¹H NMR: A singlet at δ 2.50–2.70 ppm for the methyl group, a multiplet at δ 7.20–8.50 ppm for aromatic protons, and a singlet at δ 4.80 ppm for the acetonitrile-linked CH₂ group .
Mass Spectrometry
The molecular ion peak [M+H]⁺ is expected at m/z 294.04, with characteristic fragments corresponding to Br loss (m/z 214.08) and acetonitrile cleavage (m/z 177.06) .
Future Directions and Research Gaps
Targeted Drug Design
Modifying the acetonitrile moiety to sulfonamide or carbamate groups could enhance solubility and bioavailability. Molecular docking studies with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) are recommended to validate antimalarial mechanisms .
Green Synthesis Initiatives
Exploring catalytic bromination methods using H₂O₂/HBr systems could reduce reliance on toxic reagents like NBS .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume